(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid
Overview
Description
“(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704081-32-2 . It has a molecular weight of 245.06 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 245.06 . It is typically stored in a refrigerated environment .Scientific Research Applications
Fluorescence Quenching Studies
Boronic acid derivatives, including those similar to 2-methoxy-5-(N-methylsulfamoyl)phenyl boronic acid, have been studied for their fluorescence quenching properties. For instance, Geethanjali et al. (2015) investigated the fluorescence quenching of 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, showing their interaction with aniline in different alcohol environments. These studies contribute to understanding the conformational changes and intermolecular interactions of such compounds (Geethanjali et al., 2015).
Sugar Binding Interactions
Research by Bhavya et al. (2016) explored the binding interactions of 2-methoxy-5-fluoro phenyl boronic acid with various sugars, such as dextrose and lactose, in an aqueous medium. This study is significant for understanding the molecular interactions of boronic acids with sugars, which is crucial in many biological and chemical processes (Bhavya et al., 2016).
Catalytic Applications
Arnold et al. (2008) synthesized derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, revealing their potential as catalysts in the formation of amides from carboxylic acids and amines. Such research highlights the role of boronic acids in facilitating chemical reactions, which is essential for developing more efficient and sustainable chemical processes (Arnold et al., 2008).
Chemosensors and Biological Applications
The work of Mulla et al. (2004) on boronic acids, including compounds similar to 2-methoxy-5-(N-methylsulfamoyl)phenyl boronic acid, demonstrates their potential in recognizing diols at neutral pH. Such properties are instrumental in developing chemosensors for biological applications, such as glucose sensing and diagnostic assays (Mulla et al., 2004).
Safety and Hazards
Mechanism of Action
Boronic acids, including “(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .
The pharmacokinetics of boronic acids can vary depending on their specific structures, but generally, they are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents . The stability and efficacy of boronic acids can be influenced by environmental factors such as temperature and pH .
Properties
IUPAC Name |
[2-methoxy-5-(methylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBAZKRXPRYRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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